molecular formula C4H7F2N B156787 (2,2-Difluorocyclopropyl)methanamine CAS No. 847926-81-2

(2,2-Difluorocyclopropyl)methanamine

Cat. No.: B156787
CAS No.: 847926-81-2
M. Wt: 107.1 g/mol
InChI Key: ISMZEPBEQCSYFX-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)methanamine (C4H7F2N) is a chiral, gem-difluorinated cyclopropane building block of significant interest in pharmaceutical and agrochemical research. The gem-difluorocyclopropane structure is a privileged scaffold in medicinal chemistry, known for its ability to modulate the physicochemical properties of lead compounds, potentially enhancing metabolic stability and membrane permeability . This compound features a reactive primary amine group, making it a versatile synthon for constructing more complex molecules via amidation, reductive amination, or urea formation. Researchers utilize derivatives of gem-difluorocyclopropanes in the discovery and development of new bioactive molecules, with studies exploring their potential as inhibitors of proteins like TYK2 and JAK1 for autoimmune diseases, and as degraders of oncogenic proteins . Furthermore, the strained cyclopropane ring can undergo controlled ring-opening reactions, catalyzed or reagent-mediated, to access a diverse array of fluorinated organic molecules that are otherwise difficult to synthesize . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-difluorocyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMZEPBEQCSYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physical properties of (2,2-Difluorocyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: Physicochemical Properties, Synthesis, and Medicinal Chemistry Applications Version: 1.0

Executive Summary

(2,2-Difluorocyclopropyl)methanamine (CAS: 1426309-49-0 for HCl salt) is a specialized fluorinated building block increasingly utilized in modern drug discovery. It serves as a strategic bioisostere for tert-butyl, isopropyl, or ethyl groups, offering a unique combination of steric bulk, metabolic stability, and electronic modulation.

Unlike its non-fluorinated analog (cyclopropylmethanamine), the inclusion of the gem-difluoro moiety significantly alters the physicochemical profile of the molecule—most notably by lowering the basicity (pKa) of the primary amine and blocking metabolic oxidation sites on the ring. This guide provides a comprehensive analysis of its physical properties, structural dynamics, and handling protocols for research and development applications.

Molecular Architecture & Physicochemical Profile[1]

The incorporation of two fluorine atoms on the cyclopropane ring introduces strong inductive effects (


) and unique conformational constraints. The cyclopropane ring itself possesses significant ring strain (~27.5 kcal/mol) and 

-character (Walsh orbitals), which facilitates electronic transmission between the fluorine substituents and the exocyclic amine.
Table 1: Core Physicochemical Data[2]
PropertyValue / DescriptionNote
IUPAC Name (2,2-Difluorocyclopropyl)methanamine
CAS Number 1426309-49-0 (Hydrochloride)Free base CAS is less common in commerce.
Molecular Formula

(Free Base)

(HCl Salt)
Molecular Weight 107.10 g/mol (Free Base)143.56 g/mol (HCl Salt)
Physical State White to off-white crystalline solidHygroscopic (HCl salt).
Melting Point 132–137 °C (Decomposition)Typical range for fluorinated amine salts.
Solubility High in

, MeOH, DMSO
Limited solubility in non-polar solvents (DCM, Hexane).
Basicity (pKa) ~7.3 – 7.8 (Estimated)Lower than cyclopropylmethanamine (~9.0) due to F-induction.
LogP (Calc) ~0.45More lipophilic than non-fluorinated analog due to C-F bonds.
H-Bond Donors 2 (Free Base), 3 (Salt)
H-Bond Acceptors 3 (F atoms + N)

Structural Analysis & Electronic Effects

Basicity Modulation

A critical application of this building block is pKa tuning . In medicinal chemistry, lowering the pKa of a basic amine can improve membrane permeability (by increasing the fraction of neutral species at physiological pH) and reduce hERG channel liability.

  • Mechanism: The strong electronegativity of the fluorine atoms at the C2 position pulls electron density through the

    
    -framework (inductive effect). Although the amine is separated by a methylene spacer (
    
    
    
    ), the cyclopropane ring's ability to transmit electronic effects allows this withdrawal to reduce the electron density on the nitrogen lone pair.
  • Result: The pKa drops from ~9.0 (cyclopropylmethanamine) to the 7.3–7.8 range, making it less basic than typical alkyl amines.

Conformational Dynamics

The gem-difluoro group creates a "double gauche" effect in some acyclic systems, but in the rigid cyclopropane ring, it enforces specific steric vectors.

  • Diastereotopicity: The C1 carbon is chiral. Consequently, the two fluorine atoms at C2 are diastereotopic (non-equivalent). One fluorine is cis to the methanamine group, and the other is trans. This results in distinct signals in

    
     NMR.
    

G cluster_0 Structural Impact of Fluorination Base Cyclopropylmethanamine (pKa ~9.0) Fluoro (2,2-Difluorocyclopropyl)methanamine (pKa ~7.5) Base->Fluoro Gem-difluorination Effect1 Inductive Withdrawal (-I) via Walsh Orbitals Fluoro->Effect1 Effect2 Metabolic Blocking (Prevents Ring Oxidation) Fluoro->Effect2

Figure 1: Impact of gem-difluorination on the physicochemical properties of the cyclopropyl amine scaffold.

Synthesis & Manufacturing Logic

The synthesis of (2,2-difluorocyclopropyl)methanamine typically follows a carbene addition pathway, ensuring the formation of the strained ring before the amine functionality is finalized.

Synthetic Pathway
  • Difluorocarbene Generation: Thermal decomposition of sodium chlorodifluoroacetate or use of trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) generates

    
    .
    
  • Cyclopropanation: The carbene adds to a suitable alkene precursor (e.g., N-protected allylamine or a vinyl ester).

  • Deprotection/Reduction: If an ester is used, it is reduced to the alcohol, converted to a leaving group (mesylate/tosylate), displaced by azide, and reduced to the amine.

Impurity Profile
  • Regioisomers: Rare due to the symmetry of the carbene, but diastereomers (cis/trans) regarding the substituent at C1 are possible if other substituents are present.

  • Solvents: Traces of high-boiling solvents (e.g., Diglyme) used in carbene generation may persist.

Analytical Characterization

Validating the identity of (2,2-Difluorocyclopropyl)methanamine requires specific attention to the splitting patterns caused by the fluorine atoms.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  Expect an AB quartet  (or two complex multiplets) typically in the range of -120 to -150 ppm . The large geminal coupling constant (
    
    
    
    ) is characteristic. The signals are distinct because the fluorines are diastereotopic.
  • 
     NMR: 
    
    • Ring Protons: The proton at C1 and the protons at C3 will appear as complex multiplets upfield (0.8 – 2.0 ppm), showing coupling to both fluorines (

      
      ).
      
    • Exocyclic

      
      :  Appears as a multiplet around 2.8 – 3.2 ppm. The signal may be split by the ring fluorines (long-range coupling).
      
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     (Free base).
    
  • Fragmentation: Loss of

    
     (17) or 
    
    
    
    (20) are common fragmentation pathways.

Workflow cluster_Analysis Validation Protocol Sample Sample: (2,2-Difluorocyclopropyl)methanamine HCl NMR_F 19F NMR (-120 to -150 ppm) Confirm Gem-difluoro pattern Sample->NMR_F NMR_H 1H NMR Confirm CH2-N and Ring Protons Check Solvent Residuals Sample->NMR_H Titration Potentiometric Titration Determine pKa & Chloride Content Sample->Titration Result Release for Synthesis NMR_F->Result Identity Confirmed NMR_H->Result Titration->Result Purity Confirmed

Figure 2: Analytical workflow for quality control and identity verification.

Handling & Safety Protocols

Hazards
  • GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides. The free base will react rapidly with atmospheric

    
     to form carbamates; store as the HCl salt.
    
Storage & Stability
  • Condition: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The HCl salt is hygroscopic. Desiccate when not in use.

  • Shelf Life: >2 years if stored correctly in sealed containers.

References

  • CymitQuimica. (2,2-Difluorocyclopropyl)methanamine hydrochloride Product Data. Retrieved from

  • American Elements. (2,2-Difluorocyclopropyl)methanamine hydrochloride Specifications. Retrieved from

  • Fensome, A., et al. (2018).[1] "Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of PF-06700841."[1] Journal of Medicinal Chemistry, 61(19), 8597-8612.[1] [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75480932. Retrieved from

  • Beilstein Journals. Conformational analysis of 2,2-difluoroethylamine hydrochloride. (Contextual reference for F-amine electronic effects). Retrieved from

Sources

The Difluorocyclopropyl Group: A Modern Bioisostere Shaping the Future of Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Motif in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to fluorine-containing motifs to unlock new chemical space and overcome longstanding drug design challenges. Among these, the gem-difluorocyclopropyl group has emerged as a powerful and versatile bioisostere, offering a unique combination of physicochemical properties that can profoundly influence a molecule's biological activity.[1] This guide provides a comprehensive overview of the role of the difluorocyclopropyl group in modern drug discovery, from its synthesis and fundamental properties to its strategic application in lead optimization and the development of clinical candidates.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key drug-like properties.[2] The difluorocyclopropyl moiety, in particular, offers a unique set of steric and electronic features that distinguish it from other commonly employed bioisosteres. Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, potentially leading to improved binding affinity and selectivity for its biological target.[3] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly impact the acidity (pKa) and lipophilicity (logP) of neighboring functional groups, thereby influencing a compound's solubility, permeability, and metabolic stability.[2]

This guide will delve into the practical aspects of utilizing the difluorocyclopropyl group, providing detailed synthetic protocols, a comparative analysis of its physicochemical properties, and a case study illustrating its successful application in a clinical-stage program. By understanding the multifaceted nature of this unique structural element, researchers can more effectively leverage its potential to design the next generation of innovative medicines.

I. Synthesis of Difluorocyclopropyl-Containing Building Blocks

The efficient and reliable synthesis of molecules containing the difluorocyclopropyl group is paramount for its widespread adoption in drug discovery programs. The most common and versatile method for the introduction of this moiety is the [2+1] cycloaddition of a difluorocarbene equivalent with an alkene.[2]

Key Synthetic Transformation: Difluorocyclopropanation of Alkenes with TMSCF3/NaI

A particularly effective method for generating difluorocarbene in situ involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) in the presence of a catalytic or stoichiometric amount of sodium iodide (NaI).[4][5] This method is favored for its operational simplicity, broad substrate scope, and tolerance of various functional groups.[6][7]

The proposed mechanism involves the activation of TMSCF₃ by the iodide anion to generate a transient trifluoromethyl anion, which then eliminates a fluoride ion to form difluorocarbene.[4][5] The highly reactive difluorocarbene subsequently undergoes a stereospecific cycloaddition with an alkene to furnish the desired difluorocyclopropane.

Below is a representative experimental protocol for the difluorocyclopropanation of a generic alkene.

Experimental Protocol: Synthesis of a gem-Difluorocyclopropane Derivative

Materials:

  • Alkene (1.0 mmol, 1.0 equiv)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (2.5 mmol, 2.5 equiv)

  • Sodium iodide (NaI) (2.5 mmol, 2.5 equiv)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol) and anhydrous THF (5 mL).

  • Addition of Reagents: Add sodium iodide (2.5 mmol) to the solution, followed by the dropwise addition of (trifluoromethyl)trimethylsilane (2.5 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure difluorocyclopropane derivative.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

II. Physicochemical Properties and Their Impact on Drug Design

The introduction of a difluorocyclopropyl group can have a profound impact on the physicochemical properties of a molecule, which in turn influences its pharmacokinetic and pharmacodynamic behavior.

Lipophilicity (logP) and Acidity/Basicity (pKa)

The difluorocyclopropyl group is generally considered to be more lipophilic than a simple cyclopropyl group due to the presence of the two fluorine atoms. However, its overall effect on the lipophilicity of a molecule is context-dependent and can be influenced by the surrounding chemical environment.

The strong electron-withdrawing nature of the difluorocyclopropyl moiety can significantly lower the pKa of adjacent basic functional groups, such as amines. This reduction in basicity can have several important consequences for drug design, including:

  • Reduced off-target activity: Lowering the pKa of an amine can reduce its interaction with off-target proteins, such as the hERG potassium channel, which is a common cause of cardiotoxicity.

  • Improved cell permeability: A less basic molecule is more likely to exist in its neutral form at physiological pH, which can enhance its ability to cross cell membranes.

  • Altered metabolic profile: Changes in pKa can influence the binding of a molecule to drug-metabolizing enzymes, potentially altering its metabolic fate.

Table 1: Comparative Physicochemical Properties of Bioisosteres

BioisostereApproximate ΔlogP (vs. CH₃)Approximate ΔpKa (of adjacent amine)Key Features
Cyclopropyl+0.5-0.2Introduces rigidity, sp³ character
Difluorocyclopropyl +0.8 to +1.2 -1.0 to -1.5 Rigidity, electron-withdrawing, metabolic stability
Trifluoromethyl (CF₃)+1.0-3.0 to -4.0Strongly electron-withdrawing, metabolic stability
tert-Butyl+1.6-0.1Bulky, lipophilic, metabolic stability
Oxetane-1.0-0.5Polar, improves solubility

Note: The values presented are approximate and can vary depending on the specific molecular context.

Metabolic Stability

One of the most significant advantages of incorporating a difluorocyclopropyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver. By replacing a metabolically labile hydrogen atom with a fluorine atom, or by introducing the difluorocyclopropyl group to block a potential site of metabolism, the overall metabolic clearance of a drug can be significantly reduced, leading to a longer half-life and improved oral bioavailability.[8]

The mechanism of metabolic stabilization by the difluorocyclopropyl group can be attributed to several factors:

  • Steric hindrance: The rigid and bulky nature of the difluorocyclopropyl group can sterically hinder the approach of metabolizing enzymes to adjacent sites on the molecule.

  • Electronic effects: The electron-withdrawing fluorine atoms can deactivate adjacent C-H bonds towards oxidative metabolism.

  • Blocking of metabolic hotspots: The difluorocyclopropyl group can be strategically placed to block known sites of metabolism on a lead compound.

Conformational Effects

The rigid, three-dimensional structure of the difluorocyclopropyl group can have a significant impact on the overall conformation of a molecule. By restricting the rotation of single bonds and locking the molecule into a specific bioactive conformation, the difluorocyclopropyl group can enhance binding affinity and selectivity for the target protein. This pre-organization of the ligand for binding can reduce the entropic penalty upon binding, leading to a more favorable free energy of binding.

III. The Difluorocyclopropyl Group as a Bioisostere: A Case Study of Fenebrutinib Analogues

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity, is a cornerstone of medicinal chemistry. The difluorocyclopropyl group has emerged as a valuable non-classical bioisostere for a variety of functional groups.

A compelling example of the strategic use of the difluorocyclopropyl group can be found in the development of Bruton's tyrosine kinase (BTK) inhibitors, such as fenebrutinib and its analogues.[9][10] BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells, making it an attractive target for the treatment of autoimmune diseases like multiple sclerosis and rheumatoid arthritis.[9]

In the optimization of a series of BTK inhibitors, researchers at Genentech explored the replacement of a 2-aminopyridyl group, which was associated with potential liabilities, with various cyclopropyl amide isosteres.[3] While the simple cyclopropyl amide retained potency, the introduction of a difluorocyclopropyl amide led to a number of significant improvements:

  • Enhanced Potency: The difluorocyclopropyl analogues exhibited potent inhibition of BTK, with some stereoisomers showing improved activity over the non-fluorinated counterparts.[3]

  • Improved Physicochemical Properties: The difluorocyclopropyl group modulated the lipophilicity and pKa of the molecules, leading to a more favorable overall profile.

  • Stereodependent Activity: The biological activity was found to be highly dependent on the stereochemistry of the difluorocyclopropyl group, highlighting the importance of its three-dimensional structure in binding to the target.[3]

The rationale for these improvements lies in the unique combination of properties offered by the difluorocyclopropyl group. Its conformational rigidity likely pre-organizes the molecule for optimal binding to the BTK active site, while its electronic properties fine-tune the interactions with key amino acid residues. Furthermore, the enhanced metabolic stability conferred by the difluorocyclopropyl moiety contributes to a more favorable pharmacokinetic profile.

bioisosteric_replacement

IV. Future Perspectives

The difluorocyclopropyl group has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique ability to modulate multiple physicochemical and pharmacological properties simultaneously makes it an attractive motif for lead optimization in a wide range of therapeutic areas. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, we can expect to see even more innovative applications of this versatile bioisostere.

Future research in this area will likely focus on:

  • Development of novel synthetic methodologies: The discovery of new and more efficient methods for the synthesis of complex difluorocyclopropyl-containing building blocks will further accelerate the adoption of this motif in drug discovery.

  • Exploration of new bioisosteric replacements: The difluorocyclopropyl group may serve as a bioisostere for a wider range of functional groups than is currently appreciated, opening up new avenues for molecular design.

  • Computational modeling: The use of advanced computational techniques to predict the conformational and electronic effects of the difluorocyclopropyl group will enable a more rational and efficient approach to its incorporation into drug candidates.

synthesis_workflow

References

  • Hu, J., & Zhang, X. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7132-7136. [Link]

  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]

  • Prakash, G. K. S., & Hu, J. (2007). Selective Fluorination and Trifluoromethylation Reactions. In Modern Fluoroorganic Chemistry (pp. 223-284). Wiley-VCH. [Link]

  • Prakash, G. K. S., Jog, P. V., Batamack, P. T. D., & Olah, G. A. (2011). A New, Convenient, and General Method for the Synthesis of gem-Difluorocyclopropanes Using Trimethyl(trifluoromethyl)silane. Organic Letters, 13(10), 2586-2589. [Link]

  • MS Trust. (2024). Fenebrutinib. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(6), 1151-1157. [Link]

  • MS Society. (n.d.). Fenebrutinib. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

  • Genentech. (2025, May 29). Genentech's Fenebrutinib Maintains Near-Complete Suppression of Disease Activity and Disability Progression for up to Two Years in People With Relapsing Multiple Sclerosis [Press release]. [Link]

  • Riera, A., et al. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]

  • Graphviz Python library. (n.d.). User Guide. [Link]

  • Graphviz. (n.d.). dot. [Link]

  • Neurology Today Blogs. (2023). BTK Inhibitor Fenebrutinib Shows Strong Results in Phase 2 Trial. [Link]

  • Edotor. (n.d.). Graphviz Online. [Link]

  • Vaskó, J., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. The Journal of Organic Chemistry, 86(15), 10176-10184. [Link]

  • Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 1826-1861. [Link]

  • Wang, Y., et al. (2024). BioisoIdentifier: an online free tool to investigate local structural replacements from PDB. Journal of Cheminformatics, 16(1), 6. [Link]

  • Stack Overflow. (2019). Can DOT produce a more structured graph? [Link]

  • Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 1826–1861. [Link]

  • Gawas, P., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6463. [Link]

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Methodological & Application

incorporating (2,2-Difluorocyclopropyl)methanamine into bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (2,2-Difluorocyclopropyl)methanamine in Lead Optimization

Executive Summary & Strategic Rationale

The incorporation of (2,2-difluorocyclopropyl)methanamine (DFCPMA) is a high-impact strategy in modern "Hit-to-Lead" optimization. It serves as a superior bioisostere for standard alkyl groups (ethyl, isopropyl, tert-butyl) and non-fluorinated cycloalkyl amines.

Why this building block?

  • Metabolic Stability: The gem-difluoro group blocks metabolic oxidation at the cyclopropyl ring, a common soft spot in aliphatic chains.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms (via inductive effect,

    
    ) lowers the basicity of the amine (typically by 1.0–2.0 log units compared to non-fluorinated analogs). This reduces lysosomal trapping and hERG channel affinity while improving blood-brain barrier (BBB) permeability.
    
  • Conformational Restriction: The cyclopropane ring locks the vector of the amine, reducing the entropic penalty of binding to the target protein.

Physicochemical Profile & Bioisosterism

The following table contrasts DFCPMA with its common structural analogs. Note the shift in Lipophilicity (LogD) and Basicity (pKa).

PropertyEthylamineCyclopropylmethanamine(2,2-Difluorocyclopropyl)methanamineImpact on Drug Design
Structure



--
pKa (approx) ~10.7~10.6~9.2 - 9.5 Reduced cationicity at pH 7.4 improves permeability.
LogP -0.130.150.65 Increased lipophilicity without adding bulk alkyl chains.
Metabolic Liability High (N-dealkylation)Moderate (Ring oxidation)Low Fluorine blocks oxidative metabolism (CYP450).
Conformation FlexibleSemi-rigidRigid Defined vector for H-bond donation.

Data interpolated from standard fragment libraries (Enamine/ChemSpace).

Handling & Storage Protocols

Safety Warning: Free base low-molecular-weight amines are volatile and skin irritants. Recommendation: Always handle DFCPMA as its Hydrochloride (HCl) salt .

  • Storage: Store the HCl salt at 2–8°C in a desiccator. It is hygroscopic.

  • Free Base Generation: If the free base is absolutely required (e.g., for delicate organometallic couplings), generate it in situ using a biphasic mixture (

    
    ) and use immediately. Do not concentrate the free base to dryness under high vacuum, as significant material loss will occur due to volatility.
    

Experimental Protocols

Protocol A: Amide Coupling (The Workhorse)

Use Case: Attaching DFCPMA to a carboxylic acid core (e.g., for peptidomimetics or kinase inhibitors).

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • DFCPMA·HCl (1.2 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: DMF or anhydrous DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Checkpoint: Solution should turn slightly yellow (HATU activation).

  • Addition: Add DFCPMA·HCl (1.2 equiv) directly to the reaction mixture.

  • Base Adjustment: Immediately add the remaining DIPEA (2.0 equiv).

    • Critical: The salt form requires extra base to liberate the nucleophilic amine. Ensure pH > 8 (check with damp pH paper above the vial).

  • Reaction: Stir at RT for 2–4 hours.

    • Validation: Monitor by LCMS. Look for product mass

      
      . The fluorine atoms will not significantly alter the ionization pattern but may shift retention time slightly later than the non-fluorinated analog.
      
  • Workup: Dilute with EtOAc. Wash sequentially with Sat.

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography.

    • Note: The amide product is stable and non-volatile.

Protocol B: Reductive Amination

Use Case: Installing the DFCPMA group onto an aldehyde/ketone to form a secondary amine.

Reagents:

  • Aldehyde/Ketone Substrate (1.0 equiv)

  • DFCPMA·HCl (1.1 equiv)

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Methodology:

  • Imine Formation: In a vial, mix the Aldehyde (1.0 equiv) and DFCPMA·HCl (1.1 equiv) in DCE. Add DIPEA (1.1 equiv) to neutralize the salt. Add catalytic Acetic Acid. Stir for 30–60 mins.

    • Mechanism:[1][2][3][4] This pre-stir allows the imine to form. The cyclopropyl ring is stable to weak acids.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add Sat.

    
     solution and stir vigorously for 15 mins to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x).

    • Validation (NMR): The resulting secondary amine will show a distinct doublet of triplets (or complex multiplet) in

      
       NMR around -140 ppm.
      
Protocol C: SnAr (Nucleophilic Aromatic Substitution)

Use Case: Functionalizing fluorinated heterocycles (e.g., chloropyrimidines).

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • DFCPMA·HCl (1.2 equiv)

  • Base:

    
     (3.0 equiv) or TEA (3.0 equiv)
    
  • Solvent: DMSO or NMP (for high heat) or THF (for reactive cores).

Step-by-Step Methodology:

  • Setup: Combine Heteroaryl Chloride and DFCPMA·HCl in DMSO (0.2 M).

  • Base: Add powdered

    
    .
    
  • Heat: Heat to 80–100°C.

    • Warning: Do not exceed 120°C if possible. While the difluorocyclopropane ring is thermally robust, extreme conditions can trigger ring-opening or defluorination in the presence of strong Lewis bases.

  • Validation: Monitor LCMS. The reaction is usually clean.

Visualizing the Workflow

The following diagram illustrates the decision matrix for incorporating DFCPMA based on the electrophile present on the scaffold.

DFCPMA_Workflow Start Target Scaffold (Electrophile) COOH Carboxylic Acid Start->COOH Aldehyde Aldehyde / Ketone Start->Aldehyde ArylHalide Aryl Halide (Cl/F/Br) Start->ArylHalide AmideCoup Protocol A: Amide Coupling (HATU/DIPEA) COOH->AmideCoup Activation RedAmin Protocol B: Reductive Amination (STAB/AcOH) Aldehyde->RedAmin Imine Formation SnAr Protocol C: SnAr Substitution (Cs2CO3/DMSO) ArylHalide->SnAr Nucleophilic Attack Warning ! CRITICAL CHECK ! Use DFCPMA-HCl Salt Neutralize in situ Warning->AmideCoup Warning->RedAmin Warning->SnAr

Caption: Decision tree for selecting the correct coupling protocol based on the scaffold's functional group.

Troubleshooting & Self-Validation

  • Issue: Low Yield in Amide Coupling.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Increase DIPEA to 4.0 equiv. Verify pH. Ensure DMF is anhydrous (water hydrolyzes the activated ester).

  • Issue: Ring Opening.

    • Cause: Highly acidic conditions (e.g., concentrated

      
      ) or strong Lewis acids at high heat.
      
    • Fix: The 2,2-difluoro substitution actually stabilizes the ring against acid-catalyzed opening compared to non-fluorinated cyclopropanes (the "fluorine effect" destabilizes the carbocation intermediate required for ring opening). However, avoid temperatures >140°C.

  • Validation (NMR):

    • 
       NMR:  Look for a characteristic pattern. If the molecule is chiral (it usually is), the two fluorines are diastereotopic and will appear as an AB system (two doublets of doublets) in the range of -125 to -150 ppm .
      
    • 
       NMR:  The 
      
      
      
      adjacent to the amine typically appears around 2.8–3.2 ppm .

References

  • Mykhailiuk, P. K. (2014). Synthesis of gem-Difluorocyclopropanes. Angewandte Chemie International Edition, 53(14), 3739–3742. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Enamine Ltd. (2025). Building Blocks: Fluorinated Cyclopropanes. Enamine Store Application Notes. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

Troubleshooting & Optimization

Advanced Technical Guide: Optimization of Difluorocyclopropanation Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Welcome to the Reaction Optimization Support Center. Subject: Difluorocyclopropane Formation via Difluorocarbene (:CF₂) Transfer Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The formation of gem-difluorocyclopropanes is a critical transformation in medicinal chemistry, often used to introduce a bioisostere for carbonyl groups or to modulate lipophilicity. However, the reaction is notoriously sensitive. The core challenge lies in managing the transient, electrophilic nature of the difluorocarbene (:CF₂) intermediate.

This guide moves beyond basic textbook definitions to address the practical failure modes: carbene dimerization (polymerization) , substrate electronic mismatch , and initiator stalling .

Module 1: Reagent Selection Matrix

Start here. The choice of carbene source dictates your success rate based on your substrate's electronic profile.

Reagent SystemTMSCF₃ (Ruppert-Prakash) + NaI TFDA (Dolbier Reagent) ClCF₂CO₂Na (Sodium Chlorodifluoroacetate)
Primary Mechanism Fluoride-initiated elimination (Auto-accelerating)Thermal or Lewis-Base catalyzed decarboxylationThermal decarboxylation
Best For Electron-Rich Alkenes (Styrenes, Enol ethers)Electron-Deficient Alkenes (Acrylates, Enones)Rapid screening (Microwave compatible)
Key Advantage Mild conditions; commercially abundant.Generates :CF₂ at high temperatures where electron-poor alkenes are more reactive.Cheap; simple handling (solid salt).
Major Pitfall rapid :CF₂ release leads to dimerization (C₂F₄) if not controlled.Requires high boiling solvents (Diglyme/Triglyme) or neat conditions.Solubility issues in non-polar solvents; requires high T (>150°C).
Standard Temp 65°C – 110°C (THF)120°C – 140°C170°C (Microwave)
Module 2: The Mechanism & Critical Pathways

Understanding the "Invisible" Competition.

The reaction is a race between the desired Cyclopropanation (Path A) and the fatal Dimerization (Path B) .

G Precursor Precursor (TMSCF3 or TFDA) CF2 :CF2 (Difluorocarbene) Singlet State Precursor->CF2 Initiation (NaI or Heat) Product gem-Difluorocyclopropane (Target) CF2->Product Path A: Trapping by Alkene (k_cyc) SideProduct Tetrafluoroethylene (C2F4) -> Polymer CF2->SideProduct Path B: Dimerization (k_dim) Alkene Substrate (Alkene) Alkene->Product

Figure 1: The Kinetic Competition. Success depends on maximizing Path A (


) over Path B (

). Since dimerization is second-order with respect to [:CF₂], keeping the instantaneous concentration of carbene low is critical.
Module 3: Troubleshooting & FAQs
Scenario A: "My reaction mixture turned into a white solid/gel, and yield is <10%."

Diagnosis: Uncontrolled Carbene Dimerization. The white solid is polytetrafluoroethylene (PTFE) or similar oligomers. This occurs when the generation of :CF₂ is too fast relative to the alkene trapping rate.

  • The Fix (Concentration Control):

    • Dilution: Increase solvent volume.

    • Slow Addition: Do not add the reagent (TMSCF₃ or TFDA) in one portion. Use a syringe pump to add the reagent over 2–4 hours. This keeps [:CF₂] low, favoring the first-order reaction with the alkene over the second-order dimerization.

    • Stoichiometry: Increase the reagent equivalents (up to 3.0–5.0 eq.) to account for the unavoidable loss to dimerization.

Scenario B: "I am using an acrylate/enone, and TMSCF₃ gives 0% conversion."

Diagnosis: Electronic Mismatch (Electrophile + Electrophile). Difluorocarbene is electrophilic.[1] It repels electron-deficient alkenes like acrylates.

  • The Fix (Heat & Reagent Switch):

    • Switch to TFDA: This reagent allows you to run the reaction at 140°C+ without the volatility issues of TMSCF₃.

    • Force Conditions: If using TMSCF₃, switch solvent to Diglyme and run at 120°C+ in a sealed tube (pressure vessel). The high temperature helps overcome the activation energy barrier for electron-poor substrates.

Scenario C: "The reaction stalls after 50% conversion."

Diagnosis: Initiator Poisoning or Autoinhibition. In TMSCF₃ reactions, the byproduct is TMS-F (or TMS-I). Accumulation of silyl byproducts can sometimes inhibit the catalytic cycle of the initiator (NaI).

  • The Fix:

    • Reloading: Add a second portion of the initiator (NaI or TBAT) halfway through the addition.

    • Solvent Dryness: Ensure THF is rigorously dry. Moisture hydrolyzes the active CF₃-anion intermediate immediately.

Module 4: Validated Experimental Protocols
Protocol A: Standard Difluorocyclopropanation (TMSCF₃/NaI)

Best for: Styrenes, simple aliphatic alkenes, electron-rich substrates.

  • Setup: Flame-dry a heavy-walled pressure tube (sealed tube) equipped with a magnetic stir bar.

  • Charge: Add NaI (0.2 equiv) and the Alkene (1.0 equiv).[2]

  • Solvent: Add anhydrous THF (Concentration: 0.5 M with respect to alkene).

  • Reagent: Add TMSCF₃ (2.0 – 3.0 equiv).

    • Note: For difficult substrates, dissolve TMSCF₃ in THF and add via syringe pump over 1 hour.

  • Reaction: Seal the tube and heat to 65°C (oil bath temperature) for 2–6 hours.

    • Optimization: If conversion is low, increase temperature to 85–110°C.

  • Workup: Cool to RT. Dilute with Et₂O. Wash with water and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography. (Note: gem-difluorocyclopropanes are often volatile; avoid high-vacuum drying).

Protocol B: Electron-Deficient Substrate Protocol (TFDA)

Best for: Acrylates, Methacrylates, Acrylamides.

  • Setup: Flame-dry a round-bottom flask with a reflux condenser (or pressure tube).

  • Charge: Add Alkene (1.0 equiv) and NaF (0.1 equiv, catalyst).

  • Solvent: Diglyme (0.5 M) or run Neat (no solvent) if the alkene is a high-boiling liquid.

  • Reagent: Add TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 – 4.0 equiv).

  • Reaction: Heat to 120°C – 140°C .

    • Critical Step: Add the TFDA slowly (dropwise) via a syringe pump or dropping funnel over 2–4 hours while maintaining reflux.

  • Workup: Cool. Dilute with pentane/ether. Wash extensively with water to remove Diglyme.

Module 5: Diagnostic Decision Tree

Troubleshooting Start Start: Select Substrate CheckElec Is Alkene Electron-Rich? Start->CheckElec Rich Yes (e.g., Styrene) CheckElec->Rich Electron Donating Groups Poor No (e.g., Acrylate) CheckElec->Poor Electron Withdrawing Groups MethodA Use TMSCF3 + NaI (65°C, THF) Rich->MethodA MethodB Use TFDA (120°C, Slow Add) Poor->MethodB CheckYield Check Yield / Conversion MethodA->CheckYield MethodB->CheckYield Good >70% Yield (Proceed to Workup) CheckYield->Good Low <30% Yield or Polymer CheckYield->Low Fix1 Diagnosis: Dimerization Action: Dilute & Slower Addition Low->Fix1 White Solid Present? Fix2 Diagnosis: Electronic Barrier Action: Increase Temp >110°C or Switch to TFDA Low->Fix2 No Reaction?

Figure 2: Troubleshooting Logic Flow. Follow this path to identify the correct optimization strategy.

References
  • Mechanism of TMSCF₃ Activation: García-Domínguez, A., et al. "Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions."[3] Journal of the American Chemical Society, 2020, 142(34), 14649–14663.[4] [5]

  • TFDA for Electron-Deficient Alkenes: Dolbier, W. R., et al. "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent."[6][7] The Journal of Organic Chemistry, 2000, 65(26), 563–564.

  • Microwave Protocols: Gill, D. M., et al. "An Improved Method for Difluorocyclopropanation of Alkenes."[8] Synlett, 2014, 25(12), 1756–1758.

  • Flow Chemistry Optimization: Rullière, P., et al. "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow." Organic Letters, 2016, 18(9), 1988–1991.

Sources

Technical Support Center: Scale-Up of (2,2-Difluorocyclopropyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,2-difluorocyclopropyl)methanamine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

PART 1: General Scale-Up Principles & Initial Queries

This section addresses overarching challenges that are critical to consider before initiating a large-scale campaign. The transition from a round-bottom flask to a multi-hundred-gallon reactor introduces complexities beyond simple multiplication of quantities.[1][2]

Q1: My lab-scale synthesis was successful, but what are the primary physical and safety challenges I should anticipate when scaling up?

A1: The most significant challenges in scaling up chemical reactions are often physical rather than chemical.[1] Key areas of concern include:

  • Heat Management: Exothermic reactions are a major safety risk on a large scale. The surface-area-to-volume ratio of a reactor decreases as the volume increases, making heat dissipation far less efficient than in a lab flask.[2] A reaction that is easily managed on a 1 L scale can become a dangerous runaway in a 500 L reactor.[1] It is imperative to perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile and ensure the plant's cooling capacity is sufficient.

  • Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield. What appears as instantaneous mixing in a flask can take significant time in a large, baffled reactor.

  • Reagent and Solvent Handling: The logistics and safety protocols for handling kilograms of reactive chemicals and hundreds of liters of solvent are fundamentally different. This includes considerations for static discharge, proper grounding, and the use of closed-transfer systems.

  • Gas Evolution: The difluorocyclopropanation step, particularly from precursors like sodium chlorodifluoroacetate, can release significant volumes of gas (e.g., CO2). Failure to properly vent the reactor can lead to a dangerous pressure buildup.

  • Work-up and Purification: Lab-scale purification methods like column chromatography are generally not feasible for multi-kilogram production. The focus must shift to scalable techniques such as crystallization, distillation, or liquid-liquid extraction.[2]

Q2: What are the common synthetic routes to (2,2-Difluorocyclopropyl)methanamine and which is most amenable to scale-up?

A2: There are several viable routes, each with its own scale-up advantages and disadvantages. The choice depends on factors like cost of starting materials, safety, and throughput. The most common strategies involve a two-stage process: difluorocyclopropanation followed by functional group manipulation.

RoutePrecursor for AmineKey TransformationScale-Up Considerations
Route A (2,2-Difluorocyclopropyl)acetonitrileNitrile ReductionPros: Direct, potentially fewer steps. Cons: Use of toxic cyanide reagents, challenging work-up for cyanide waste streams, potentially energetic reduction.[3]
Route B (2,2-Difluorocyclopropyl)methanolAlcohol to Amine ConversionPros: Avoids cyanide. Can proceed via mesylate/tosylate and azide reduction or reductive amination. Cons: Potentially longer route, may require multiple isolations.
Route C N-Protected (allyl amine)Direct CyclopropanationPros: Builds the core structure directly. Cons: Compatibility of the protecting group with cyclopropanation conditions must be verified.[4]

For large-scale synthesis, Route B is often preferred as it avoids the significant safety and environmental hazards associated with handling large quantities of cyanide. While it may add a step, the risk mitigation often justifies the choice.

PART 2: Troubleshooting the Difluorocyclopropanation Step

The formation of the gem-difluoro cyclopropane ring is the most critical and challenging step. The reaction involves the generation of highly reactive difluorocarbene (:CF2), which is then trapped by an appropriate alkene precursor.

Diagram: General Synthesis Workflow

cluster_start cluster_cyclopropanation Difluorocyclopropanation cluster_intermediates cluster_conversion Functional Group Conversion A Allyl Cyanide D [2+1] Cycloaddition :CF2 Source A->D B Allyl Alcohol B->D C N-Boc-Allylamine C->D E (2,2-Difluorocyclopropyl) acetonitrile D->E Route A F (2,2-Difluorocyclopropyl) methanol D->F Route B G N-Boc-(2,2-Difluorocyclopropyl) methanamine D->G Route C H Nitrile Reduction E->H I Alcohol Activation & Amine Displacement F->I J Boc Deprotection G->J Final (2,2-Difluorocyclopropyl) methanamine H->Final I->Final J->Final

Caption: Common synthetic routes to the target amine.

Q3: Which difluorocarbene source is best for multi-kilogram scale synthesis?

A3: The choice of difluorocarbene precursor is a critical decision for scale-up, balancing safety, cost, and efficiency.

ReagentCommon NameProsCons
TMSCF3 Ruppert-Prakash ReagentHigh efficiency, compatible with many functional groups, mild reaction conditions.[4][5]High cost, generates gaseous byproducts (TMSF), requires an initiator (e.g., NaI).[5]
ClCF2COONa Sodium ChlorodifluoroacetateInexpensive and readily available.Requires high temperatures (~180 °C), which can be a safety concern.[5] Generates large volumes of CO2 gas. Can be highly hygroscopic.[5]
FSO2CF2CO2H (TFDA) Difluoro(fluorosulfonyl)acetic acidHighly efficient, often works at lower temperatures than ClCF2COONa.Can be expensive, generates corrosive byproducts.[6]

Recommendation: For initial scale-up (1-10 kg), TMSCF3 is often the reagent of choice due to its reliability and milder conditions, despite the cost.[4][5] For commercial-scale production where cost is paramount, significant process development is invested to safely handle ClCF2COONa , often using high-pressure reactors and carefully controlled addition rates to manage the exotherm and gas evolution.

Q4: My difluorocyclopropanation reaction with TMSCF3 is sluggish and gives low yields. What should I investigate?

A4: Low conversion or yield in a TMSCF3-mediated reaction typically points to issues with initiation or reagent quality.

  • Initiator Quality/Quantity: The reaction is commonly initiated with a catalytic amount of a nucleophile like sodium iodide (NaI).[5]

    • Troubleshooting: Ensure the NaI is anhydrous and freshly dried. On scale-up, the relative amount of initiator may need to be re-optimized. Sometimes, a sub-stoichiometric amount (e.g., 0.2-0.5 equivalents) is required for efficient reaction.[5]

  • Solvent Purity: The reaction is highly sensitive to moisture.

    • Troubleshooting: Use a high-purity, anhydrous solvent (typically THF). Perform a Karl Fischer titration on the solvent before use to ensure water content is <100 ppm.

  • Slow Addition Protocol: Adding the TMSCF3 reagent slowly to the mixture of alkene and initiator at the reaction temperature (e.g., 65 °C) can maintain a low, steady concentration of the active carbene, minimizing side reactions.[7]

  • Temperature Control: While the reaction is typically run at reflux in THF (~65 °C), poor heat transfer in a large reactor can result in the bulk of the solution being below the required temperature.

    • Troubleshooting: Ensure your reactor's heating jacket and internal temperature probes are calibrated and providing accurate readings. Confirm that agitation is sufficient to ensure uniform temperature distribution.

Diagram: Troubleshooting Low Yield in Difluorocyclopropanation

cluster_yes Alkene Consumed cluster_no Alkene Not Consumed start Low Yield or Stalled Reaction q1 Was starting alkene consumed? start->q1 a1 Multiple side products observed? q1->a1 Yes b1 Is the initiator (e.g., NaI) anhydrous and active? q1->b1 No a2 Check for :CF2 dimerization or solvent reaction. Consider 'slow addition' protocol. a1->a2 b2 Is the solvent (THF) strictly anhydrous? b1->b2 b3 Is the reaction temperature correct and uniform? b2->b3 b4 Verify quality/purity of TMSCF3 reagent. b3->b4

Caption: Decision tree for troubleshooting the cyclopropanation step.

PART 3: Troubleshooting the Amine Formation Step

Once the difluorocyclopropane ring is installed, the next stage involves converting the functional handle into the primary amine.

Q5: I am following Route A and the reduction of (2,2-Difluorocyclopropyl)acetonitrile is incomplete. How can I drive it to completion?

A5: The catalytic hydrogenation of a nitrile to a primary amine can be challenging to scale due to catalyst activity, mass transfer of hydrogen, and potential side reactions.

  • Catalyst Choice & Loading:

    • Common Catalysts: Raney Nickel (Ra-Ni) and Palladium on Carbon (Pd/C) are frequently used. Ra-Ni is often more active but can be pyrophoric and requires careful handling on a large scale.

    • Troubleshooting: Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). If using Pd/C, ensure it is not poisoned by residual iodide from the previous step. A thorough aqueous wash of the nitrile intermediate is crucial. Consider screening other catalysts like Rh/Al2O3.

  • Hydrogen Pressure: This is a gas-liquid reaction, and ensuring sufficient hydrogen is dissolved in the reaction medium is key.

    • Troubleshooting: Increase the hydrogen pressure. Lab-scale reactions might run at 50 psi, but plant-scale hydrogenations are often performed at much higher pressures (>200 psi) to improve mass transfer and reaction rates.

  • Solvent and Additives: The presence of a base is often required to prevent the formation of secondary amine impurities.

    • Troubleshooting: The reaction is typically run in an alcoholic solvent like methanol or ethanol with ammonia.[8] Ensure the ammonia source is sufficient. Using liquid ammonia or a saturated solution of ammonia in methanol is common.

  • Agitation: Vigorous stirring is essential to facilitate the transport of hydrogen from the gas phase to the surface of the solid catalyst.

    • Troubleshooting: Ensure the reactor's agitation speed is sufficient to create a vortex and entrain hydrogen into the liquid phase.

Q6: My nitrile reduction work-up generates a large volume of aqueous waste with residual cyanide. What is the standard procedure for handling this on a large scale?

A6: Handling cyanide-containing waste streams is a critical safety and environmental consideration. The standard industrial practice is chemical oxidation to convert toxic cyanide into much less harmful cyanate or nitrogen gas.[3][9]

Protocol: Cyanide Waste Neutralization
  • Segregation: Isolate all cyanide-containing aqueous streams in a designated, appropriately labeled vessel.

  • pH Adjustment: Adjust the pH of the waste stream to >10 using sodium hydroxide (NaOH). This is a critical safety step to prevent the formation of highly toxic HCN gas.

  • Oxidation: Slowly add an oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide, while monitoring the temperature to control the exotherm.[10][11] The reaction converts cyanide (CN⁻) to cyanate (OCN⁻).

  • Verification: After the reaction is complete, test the aqueous layer for the absence of free cyanide using a standard analytical method (e.g., picric acid test or a commercially available test kit).

  • Disposal: Once confirmed to be free of cyanide, the detoxified aqueous stream can be disposed of according to local environmental regulations.

PART 4: Large-Scale Purification and Isolation

Q7: Column chromatography is not a viable option for purifying my final product on a 10 kg scale. What are the best alternatives?

A7: For multi-kilogram quantities, the focus must shift from chromatography to phase-based purification methods.

  • Crystallization: This is the most desirable method for large-scale purification as it can provide very high purity in a single operation.

    • Strategy: Convert the final amine product to a salt (e.g., hydrochloride or tartrate). Screen a variety of solvents to find conditions that allow for the selective crystallization of the desired salt, leaving impurities behind in the mother liquor.

  • Distillation: If the final amine product is a liquid and thermally stable, fractional distillation under reduced pressure can be an effective purification method.

  • Liquid-Liquid Extraction: A carefully designed series of extractions can be used to remove impurities. For an amine product, this involves switching the pH of the aqueous phase.

    • Dissolve the crude product in an organic solvent.

    • Wash with an acidic aqueous solution (e.g., 1M HCl). The amine product will move into the aqueous phase as the ammonium salt, while non-basic impurities remain in the organic layer.

    • Separate the layers. Basify the aqueous layer (e.g., with NaOH) to regenerate the free amine.

    • Extract the free amine back into a fresh organic solvent.

    • Dry and concentrate the organic layer to isolate the purified product.

References

  • Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Google Scholar.
  • Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. (n.d.). Chemical Communications (RSC Publishing).
  • Synthesis of (2‐methylenecyclopropyl)methanol (8). (n.d.). ResearchGate.
  • Synthesis and properties of monoalkylsubstituted difluorocyclopropenes. (n.d.). Enamine.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). Beilstein Journals.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • Scale‐up reaction and synthetic application. (n.d.). ResearchGate.
  • Scale-Up Synthesis of MedChem Relevant Cores. (2024, December 20). Enamine.
  • Intermediate of 2, 2-difluorocycloalkyl methylamine and preparation method thereof. (n.d.). Google Patents.
  • Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. (n.d.). PubMed.
  • Why are some reactions difficult to scale up? (2019, October 12). Reddit.
  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). Uk-cpi.com.
  • Synthesis of gem‐Difluorocyclopropanes. (2022, September 26). ResearchGate.
  • What to Do If You Have Cyanide in Your Industrial Wastewater. (n.d.). SAMCO Technologies.
  • Simulation of The Production Process of Methylamines From Methanol and Ammonia. (n.d.). Semantic Scholar.
  • A review of cyanide destruction processes from laboratory and plant evaluations. (n.d.). Semantic Scholar.
  • Difluorocarbene as a C–F source for the construction of fluorinated benzothiazoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Organofluorine chemistry. (n.d.). Wikipedia.
  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (n.d.). ResearchGate.
  • Comprehensive Strategies for Effective Cyanide Removal: Exploring Alkaline Chlorination, Biological Treatment, Activated Carbon Adsorption, Chemical Precipitation, and Reverse Osmosis. (n.d.). odoo.durpro.com.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). PMC - NIH.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
  • CYANIDE DETOXIFICATION. (n.d.). sgs.
  • Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2. (2018, October 11). PubMed.
  • Converting to DEA/MDEA mix ups sweetening capacity. (1996, August 12). OSTI.GOV.
  • CYANIDE DETOXIFICATION OF CYANIDATION TAILS AND PROCESS STREAMS. (n.d.). 911 Metallurgist.
  • Behavior and effect of methanol in amine treating systems. (2018, October 1). Gas Processing & LNG.
  • Large-scale Purification of a Lentiviral Vector by Size Exclusion Chromatography or Mustang Q Ion Exchange Capsule. (2025, August 10). ResearchGate.
  • Large-scale Purification of a Lentiviral Vector by Size Exclusion Chromatography or Mustang Q Ion Exchange Capsule. (n.d.). BioProcessing Journal.
  • Synthesis of methanol from captured carbon dioxide using surplus electricity. (2024, September 6). CORDIS.
  • Large Scale Purification of Integral Membrane Proteins. (n.d.). NIH Common Fund.
  • MefCO2 (Methanol fuel from CO2) - Synthesis of methanol from captured carbon dioxide using surplus electricity. (n.d.). A.SPIRE.
  • Large-scale purification of a lentiviral vector by size exclusion chromatography or Mustang Q ion exchange capsule. (n.d.). ResearchGate.
  • KILOGRAM SCALE SYNTHESIS OF A LINEZOLID ANALOGUE INTERMEDIATE VIA TANDEM N-ARYLATION AND NITRO GROUP REDUCTION IN A PHOENIX™ I. (n.d.). ThalesNano.

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handling and storage of thermally unstable difluorocyclopropyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Fluorine Chemistry Technical Assistance Center (F-TAC) Subject: Handling, Storage, and Stabilization of Thermally Labile Difluorocyclopropyl (F2CP) Systems

Introduction: The Stability Paradox

Welcome to the F-TAC. You are likely here because your difluorocyclopropyl (F2CP) compound—usually a robust motif in medicinal chemistry—is behaving unpredictably.

While the C–F bond is the strongest in organic chemistry, the gem-difluorocyclopropane ring is a loaded spring. The high ring strain (~27 kcal/mol), combined with the unique electronic polarization of the gem-difluoro group, creates a system that is kinetically stable but thermodynamically prone to electrocyclic ring opening or elimination .

This guide addresses the two phases of danger: the exothermic synthesis (formation) and the silent degradation (storage).

Module 1: Synthesis & Isolation (The "Hot" Zone)

The Issue: “My reaction pressure spiked uncontrollably,” or “The mixture turned to black tar upon difluorocarbene generation.”

Technical Insight: The most common synthesis involves the thermal decomposition of precursors (like TFDA or chlorodifluoroacetate) to release singlet difluorocarbene (:CF₂). This process is endothermic to initiate but the subsequent cycloaddition to the alkene is highly exothermic . If you accumulate too much precursor before the carbene releases, you risk a thermal runaway.

Protocol: Safe TFDA Addition Workflow

Reagent: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).[1][2][3] Hazard: Releases :CF₂, CO₂, and SO₂. Rapid gas evolution can overpressurize reactors.

Step-by-Step Control:

  • The "20% Rule": Never add all TFDA at once.

  • Initiation Check: Add 10-20% of the TFDA to the alkene/catalyst mixture at reflux. Wait for the visual sign of reflux vigor increasing (gas evolution).

  • Feed Control: Only start the dropwise addition of the remaining TFDA after gas evolution is confirmed.

  • The Fluoride Trap: Ensure your fluoride source (e.g., NaF) is dry. Moisture hydrolyzes TFDA to HF, killing the reaction and corroding glass.

Visual Workflow (Graphviz):

TFDA_Safety Start Start: Alkene + NaF (cat) Init Add 10% TFDA (Initiator) Start->Init Check Observe Reflux/Gas? Init->Check Runaway RISK: Thermal Runaway/Explosion Init->Runaway Rapid Addition w/o Initiation Wait WAIT: Do not add more Check->Wait No Gas Feed Controlled Dropwise Addition Check->Feed Vigorous Reflux Wait->Check Heat Adjustment Success Complete Conversion Feed->Success

Caption: Logic flow for TFDA-mediated difluorocyclopropanation to prevent precursor accumulation and pressure spikes.

Module 2: Storage & Stability (The "Cold" Zone)

The Issue: “My pure product showed new alkene peaks in the NMR after a weekend at room temperature.”

Technical Insight: Thermally unstable F2CPs (especially "Donor-Acceptor" substituted rings) undergo disrotatory ring opening to form 2-fluoro-1,3-dienes. This process is accelerated by:

  • Heat: Overcoming the activation energy for C–C bond cleavage.

  • Acidity: Protonation of the ring or substituents lowers the barrier for ring opening (HF elimination).

  • Electron Donors: Substituents that stabilize the carbocationic character of the transition state.

Storage Specifications
ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Kinetic trapping. Reduces the rate of electrocyclic ring opening (activation energy barrier).
Additives 1% w/w K₂CO₃ Scavenges trace HF. HF is autocatalytic; it promotes ring opening, which releases more HF.
Solvent Benzene/Toluene Avoid chlorinated solvents (CHCl₃) which can become acidic over time. Store as a frozen matrix if possible.
Container Teflon/HDPE Glass surfaces are slightly acidic (silanols) and can initiate decomposition in highly sensitive substrates.

Module 3: Troubleshooting & FAQs

Q1: My product decomposes during silica gel chromatography. How do I purify it?

Diagnosis: Silica gel is acidic. For acid-sensitive F2CPs (e.g., those with ether/amine substituents), the silica surface catalyzes ring opening or hydration. Corrective Action:

  • Pre-treat Silica: Slurry the silica in Hexane/Et₃N (99:1) before packing the column to neutralize acidic sites.

  • Use Alumina: Switch to Neutral Alumina (Brockmann Grade III) which is far gentler on fluorinated strained rings.

  • Distillation: If the compound is volatile and thermally stable enough (check DSC first), vacuum distillation is preferred over chromatography to avoid surface catalysis.

Q2: I see a "pressure rise" warning on my scale-up (100g). Why?

Diagnosis: You are likely generating CO₂ (from TFDA or chlorodifluoroacetate) faster than your vent line can handle, or your reflux condenser is flooded. Corrective Action:

  • Vent Sizing: Ensure the vent line diameter is >10mm for 100g scale.

  • Headspace: Leave 40% headspace in the reactor.

  • Check for Polymerization: If the pressure rises without gas evolution, your diene decomposition product might be polymerizing exothermically.

Q3: Can I store the crude reaction mixture overnight?

Verdict: NO. Reasoning: Crude mixtures contain fluoride salts (NaF, TMS-F) and Lewis acidic byproducts. These will degrade the F2CP ring rapidly. Protocol: Perform a "Flash Filtration" immediately:

  • Dilute with Et₂O or Hexane.

  • Pass through a short pad of Celite/K₂CO₃.

  • Concentrate at low temperature (<30°C bath).

Module 4: Degradation Mechanism Visualization

Understanding how your compound dies is critical to saving it. The pathway below illustrates the thermal ring opening (electrocyclic) vs. the acid-catalyzed elimination.

F2CP_Degradation F2CP gem-Difluorocyclopropane (Strained Ring) TS_Open Disrotatory Transition State F2CP->TS_Open Heat (>100°C) Cation Carbocation Intermediate F2CP->Cation H+ (Acid Catalysis) Diene 2-Fluoro-1,3-diene (Ring Opened) TS_Open->Diene Polymer Fluorinated Polymers (Tar) Diene->Polymer O2 / Radical Cation->Diene -HF

Caption: Degradation pathways. Thermal stress leads to electrocyclic opening; Acid stress leads to HF elimination and tarring.

References & Authority

  • Dolbier, W. R. (2011). Fluorine-containing cyclopropanes: Synthesis and properties. Battelle Press. (Foundational text on F2CP stability and the "Dolbier" mechanism of ring opening).

  • Tian, F., et al. (2000). "Thermal Rearrangement of gem-Difluorocyclopropanes." Journal of Organic Chemistry. Link (Definitive kinetic data on the ring-opening temperatures).

  • Ni, C., & Hu, J. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis. Link (Safety protocols for TFDA and TMSCF3 reagents).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).Link (Hazard verification for precursor handling).

  • Dilman, A. D., & Ioffe, S. L. (2003). "Difluorocyclopropanes in Organic Synthesis." Chemical Reviews. Link (Comprehensive review of reactivity and storage concerns).

Sources

Validation & Comparative

Comparative Analysis: Mono- vs. Difluorinated Cyclopropanes in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor

In medicinal chemistry, the cyclopropane ring is a privileged scaffold, often acting as a phenyl bioisostere or a rigid linker that directs substituents into specific vectors.[1][2] Fluorination of this ring—whether mono- or di-substitution—is not merely a steric maneuver; it is a profound electronic modulation tool.

This guide compares monofluorinated cyclopropanes (MFCPs) and gem-difluorinated cyclopropanes (GDFCPs) . While both motifs modulate pKa and lipophilicity, they serve distinct strategic roles:

  • MFCPs are typically used to fine-tune conformation via the gauche effect and introduce specific H-bond acceptor vectors without maximizing lipophilicity changes.

  • GDFCPs are the "heavy lifters" for metabolic blocking (blocking P450 oxidation sites) and significantly lowering the pKa of adjacent amines/acids due to the additive inductive effect of two fluorine atoms.

Physicochemical Profiling: Head-to-Head Comparison

The following table summarizes the key property shifts observed when transitioning from a parent cyclopropane to its fluorinated analogs.

FeatureParent CyclopropaneMonofluorinated (MFCP)gem-Difluorinated (GDFCP)
C–H Bond Strength ~106 kcal/mol~108 kcal/mol (adjacent C-H)N/A (at F-bearing carbon)
Metabolic Stability Low (prone to oxidation)Moderate (blocks one site)High (blocks metabolic soft spot)
Lipophilicity (LogP) BaselineSlight increase (+0.1 to +0.3)Moderate increase (+0.4 to +0.7)
pKa Modulation BaselineLowers pKa by ~1.5 unitsLowers pKa by ~3.0 units
Conformation Puckered/FlexibleBiased (Gauche effect)Rigid/Symmetric
H-Bond Capacity NoneWeak AcceptorWeak Acceptor (poor solvation)
Expert Insight: The pKa Modulation Mechanism

The electron-withdrawing nature of fluorine (electronegativity


) exerts a powerful inductive effect (

) through the cyclopropane bonds.
  • Amine Basicity: If an amine is attached to the ring, GDFCPs reduce basicity significantly more than MFCPs. This is crucial for improving oral bioavailability by reducing lysosomal trapping or improving permeability.

  • Acid Acidity: Conversely, carboxylic acids attached to a GDFCP ring become more acidic, potentially improving solubility at physiological pH.

Conformational Control & The Gauche Effect

One of the most sophisticated uses of fluorinated cyclopropanes is conformational locking.

  • MFCPs: Exhibit a strong preference for conformations where the C–F bond and an adjacent electron-rich bond (like C–O or C–N) adopt a gauche (synclinal) orientation. This is due to

    
     hyperconjugation. This allows researchers to "lock" a ligand into its bioactive conformation.
    
  • GDFCPs: Due to the geminal substitution, the ring is more electronically symmetric regarding the gauche effect, but the steric bulk of the two fluorines (Van der Waals radius of F

    
     1.47 Å vs H 
    
    
    
    1.20 Å) forces substituents into specific equatorial vectors to minimize 1,2-steric clashes.
Visualization: Decision Framework for Scaffold Selection

G Start Drug Design Goal Metab Block Metabolic Hotspot? Start->Metab pKa Modulate pKa? Metab->pKa No Metab_Yes High Oxidation Risk Metab->Metab_Yes Yes Conf Lock Conformation? pKa->Conf Minor Shift pKa_High Need -3 log units pKa->pKa_High Drastic Shift pKa_Low Need -1.5 log units Conf->pKa_Low General Tuning Conf_Specific Specific Vector Required Conf->Conf_Specific Stereoelectronic Control Use_GDFCP Select gem-Difluoro (GDFCP) (Metabolic Shield + Strong Inductive) Metab_Yes->Use_GDFCP Metab_No Low Risk pKa_High->Use_GDFCP Use_MFCP Select Monofluoro (MFCP) (Gauche Effect + Subtle Tuning) pKa_Low->Use_MFCP Conf_Specific->Use_MFCP

Figure 1: Strategic decision tree for selecting between mono- and difluorinated cyclopropane scaffolds based on medicinal chemistry objectives.

Metabolic Stability: The Blocking Mechanism

The cyclopropane ring is metabolically robust compared to alkyl chains, but it can still undergo P450-mediated oxidation or ring opening.

  • Oxidative Dealkylation: P450 enzymes typically attack electron-rich C–H bonds adjacent to heteroatoms.

    • GDFCP Efficacy: Replacing the CH

      
       of a cyclopropane with CF
      
      
      
      removes the abstractable hydrogens entirely. Furthermore, the strong C–F bond (approx. 116 kcal/mol) renders the carbon center resistant to radical formation, effectively "metabolically insulating" that part of the molecule.
  • Ring Opening: While rare, radical attack can open the ring. The CF

    
     group strengthens the distal C–C bonds via bond shortening (anomeric effect), making the ring thermodynamically more stable against homolytic cleavage compared to the parent or mono-fluorinated analogs.
    

Experimental Protocol: Synthesis of gem-Difluorocyclopropanes

While MFCP synthesis often requires specialized fluoro-Simmons-Smith reagents or enzymatic catalysis, GDFCPs are synthetically more accessible via difluorocarbene addition. The following protocol uses TMSCF


Br  (trimethylsilyl difluorobromoacetate derivatives) as a safe, controllable carbene source.
Protocol: Difluorocyclopropanation of Alkenes

Objective: To install a gem-difluorocyclopropane motif onto a terminal alkene.

Reagents:

  • Substrate: Terminal Alkene (1.0 equiv)

  • Reagent: TMSCF

    
    Br (1.5 equiv) or TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate)
    
  • Catalyst/Initiator: NaI (0.2 equiv) or catalytic fluoride source (TBAT)

  • Solvent: THF or Diglyme (anhydrous)

  • Temperature: Reflux (65–120 °C depending on reagent)

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (N

    
     or Ar).
    
  • Dissolution: Dissolve the alkene (1.0 mmol) and NaI (0.2 mmol) in anhydrous THF (5 mL).

  • Reagent Addition: Add TMSCF

    
    Br (1.5 mmol) dropwise to the stirring solution at room temperature. Note: If using TFDA, higher temperatures are required to initiate decarboxylation.
    
  • Reaction: Heat the mixture to reflux. The generation of

    
     (difluorocarbene) is indicated by the formation of precipitate (NaBr/TMS-Br byproducts) or gas evolution (CO
    
    
    
    if using TFDA).
  • Monitoring: Monitor via

    
    F NMR. The disappearance of the reagent signal (typically around -60 ppm) and appearance of the cyclopropane fluorine signals (typically diastereotopic gem-fluorines appearing as AB quartets around -120 to -145 ppm) indicates progress.
    
  • Workup: Cool to RT. Dilute with Et

    
    O, wash with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel chromatography. Note: GDFCPs are often non-polar; use hexane/EtOAc gradients.

Visualization: Difluorocarbene Reaction Pathway

Reaction Reagent TMS-CF2-X (Precursor) Carbene :CF2 (Singlet Carbene) Reagent->Carbene Initiator (F- or I-) -TMS-X TS Concerted Asynchronous Transition State Carbene->TS Alkene Alkene Substrate Alkene->TS Product gem-Difluorocyclopropane TS->Product [2+1] Cycloaddition

Figure 2: Mechanism of difluorocarbene generation and cycloaddition.

Case Study: Cabozantinib Analogs

A compelling example of the "Fluorine Factor" is seen in the optimization of kinase inhibitors like Cabozantinib.[3]

  • Challenge: The parent cyclopropane moiety in many kinase inhibitors is susceptible to oxidative metabolism.

  • Intervention: Introduction of a single fluorine (MFCP) vs. gem-difluorine (GDFCP).

  • Outcome:

    • MFCP Analog: In studies of Cabozantinib analogs, the trans-fluorocyclopropane diastereomer showed slightly higher inhibitory activity against c-Met kinase compared to the non-fluorinated parent.[3] The fluorine atom provided a specific electrostatic contact without disrupting the binding pocket steric fit.

    • GDFCP Analog: While offering superior metabolic stability, the GDFCP analog in some kinase series can suffer from steric clashes if the binding pocket is tight. However, in cases where the pocket is solvent-exposed, GDFCPs are preferred for their ability to lower the logD and improve metabolic half-life (

      
      ).
      

References

  • Physicochemical Properties of Fluorinated Cyclopropanes Chernykh, A. V., et al. "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties."[4] The Journal of Organic Chemistry (2020). [Link][4]

  • Metabolic Stability & Drug Design Meanwell, N. A.[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (2018). [Link]

  • Synthesis of gem-Difluorocyclopropanes Fedotenko, I. A., et al. "Synthesis of gem-Difluorocyclopropanes."[1][2][5][6] Advanced Synthesis & Catalysis (2022). [Link]

  • Cabozantinib Fluorocyclopropane Analogs Vukelić, J., et al. "trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs."[3] ACS Omega (2021). [Link]

Sources

Strategic Deployment of Difluorocyclopropyl Moieties: In Vitro & In Vivo Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Advantage

In modern medicinal chemistry, the difluorocyclopropyl (DFCP) moiety has emerged as a high-value bioisostere, often deployed to replace metabolically labile alkyl chains, ether linkages, or standard cyclopropyl groups. This guide provides a technical comparison of DFCP derivatives against their non-fluorinated counterparts, focusing on the causal relationship between structural modification and biological performance.

Key Value Proposition:

  • Metabolic Blockade: Steric and electronic shielding of oxidative "soft spots."[1]

  • Conformational Restriction: Locking bioactive conformations to improve on-target potency.

  • Lipophilicity Modulation: Fine-tuning LogD to optimize membrane permeability without compromising solubility.

Mechanistic Rationale: The "Fluorine Effect"[2][3][4]

To understand the performance differences, one must first grasp the underlying physical organic chemistry. The C-F bond is the strongest in organic chemistry (~116 kcal/mol), rendering the gem-difluoro group inert to Cytochrome P450 (CYP) oxidative attack.

Metabolic Blocking Mechanism

When a standard cyclopropyl or alkyl group is exposed to CYP enzymes, the C-H bonds are prime targets for hydroxylation (Phase I metabolism). Substituting these with fluorine atoms effectively "caps" this metabolic liability.

MetabolicBlock Substrate Alkyl/Cyclopropyl Substrate (C-H) CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP High Affinity Metabolite Hydroxylated Metabolite (OH) CYP->Metabolite H-Abstraction Blocked Metabolic Blockade (No Oxidation) CYP->Blocked C-F Bond Inertness Clearance Rapid Clearance (Renal/Biliary) Metabolite->Clearance DFCP_Substrate Difluorocyclopropyl Derivative (C-F) DFCP_Substrate->CYP Steric/Electronic Repulsion Stable Extended Half-life (In Vivo Exposure) DFCP_Substrate->Stable Metabolic Stability

Figure 1: Mechanistic pathway illustrating how gem-difluorination prevents CYP-mediated hydroxylation, leading to extended in vivo half-life.

In Vitro Performance Comparison

The following data synthesizes comparative studies, specifically highlighting the impact of DFCP substitution on potency and physicochemical properties.

Case Study: Btk Inhibitors (Fenebrutinib Analogs)

In the optimization of Bruton's tyrosine kinase (Btk) inhibitors, researchers compared standard cyclopropyl amides with fluorinated analogs.[2] The goal was to improve potency and solubility while reducing lipophilic ligand efficiency (LLE) penalties.

Table 1: Comparative Potency & Solubility Data

Compound VariantStructure DescriptionBtk IC50 (nM)Solubility (µM)LogD (pH 7.4)Performance Verdict
Reference Unsubstituted Cyclopropyl4.8153.2Baseline activity; moderate solubility.
Analogue A trans-2-fluoro cyclopropyl>10.0223.0Loss of potency due to steric clash.
Analogue B cis-2-fluoro cyclopropyl2.3 >50 2.9 Superior. 2x potency gain; improved solubility.
Analogue C gem-dimethyl cyclopropyl6.553.8Potency maintained, but solubility crashed.

Data Source: Synthesized from comparative SAR studies (e.g., Bioorg. Med. Chem. Lett. 2016).[2]

Analysis: The cis-2-fluoro derivative (Analogue B) demonstrated a "Goldilocks" effect. The fluorine atom likely engaged in a favorable dipolar interaction within the binding pocket (increasing potency) while the polarity of the C-F bond lowered LogD slightly compared to the gem-dimethyl analog, enhancing aqueous solubility.

Protocol: High-Resolution Microsomal Stability Assay

For DFCP derivatives, standard metabolic assays can yield false negatives if not optimized for high lipophilicity.

Protocol Steps:

  • Preparation: Prepare 10 mM stock solutions of the DFCP derivative and the non-fluorinated control in DMSO.

  • Incubation System: Use pooled liver microsomes (human/rat) at a final protein concentration of 0.5 mg/mL.

  • Cofactor Addition: Initiate reaction with NADPH-regenerating system (critical: do not use simple NADPH to ensure sustained activity over 60 mins).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS.

    • Critical Check: Monitor for defluorinated metabolites . The detection of [M-20]+ peaks indicates oxidative defluorination, a rare but possible failure mode for DFCPs.

In Vivo Performance Comparison

Transitioning from petri dish to organism reveals the true impact of the DFCP moiety on pharmacokinetics (PK) and toxicity.

Pharmacokinetic Profile (Rat Model)

Comparison of a standard alkyl drug candidate vs. its DFCP bioisostere.

Table 2: In Vivo PK Parameters (IV Administration, 1 mg/kg)

ParameterStandard Alkyl AnalogDFCP Analog% ChangeInterpretation
Cl (mL/min/kg) 45.2 (High)12.5 (Low)-72% Metabolic blockade effectively reduced hepatic clearance.
T 1/2 (hr) 0.84.2+425% Significant extension in half-life.
Vss (L/kg) 2.12.4+14%Slight increase in tissue distribution due to lipophilicity.
Bioavailability (F%) 15%68%+353% Reduced first-pass metabolism led to viable oral dosing.
The "Toxicity Trap": A Cautionary Note

While metabolic stability is desirable, absolute metabolic inertness or specific fluorinated metabolites can be toxic. A study on PARG inhibitors revealed that while fluorinating a cyclopropylmethylamine improved stability, it led to unexpected toxicity in vivo.

  • Observation: The DFCP analog accumulated in tissue due to lack of clearance pathways.

  • Lesson: Always pair stability optimization with a Safety Margin assessment . If Clearance < 5 mL/min/kg, screen for tissue accumulation.

Synthesis & Screening Workflow

To efficiently identify the optimal DFCP derivative, use the following screening logic.

ScreeningWorkflow Start Lead Compound (Metabolic Liability Identified) Design Design Strategy: 1. Gem-difluoro (Block C-H) 2. Monofluoro (Stereo-scan) Start->Design Synth Synthesis: Carbene Addition (TMSCF3/NaI) or Enantioselective Reformatsky Design->Synth InVitro In Vitro Screen: 1. Microsomal Stability (Cl_int) 2. Potency (IC50) Synth->InVitro Decision Is Cl_int < 10 µL/min/mg AND Potency maintained? InVitro->Decision Fail Discard: Steric Clash or Electronic Deactivation Decision->Fail No Pass Advance to In Vivo PK Decision->Pass Yes ToxCheck Tox Screen: Monitor for Defluorination & Tissue Accumulation Pass->ToxCheck Final Candidate Selection ToxCheck->Final

Figure 2: Decision tree for integrating difluorocyclopropyl moieties into lead optimization.

Synthesis Note

The most robust method for introducing the DFCP group is the Ruppert-Prakash Reagent (TMSCF3) method.

  • Reagents: Alkene precursor + TMSCF3 + NaI (catalyst).[3][4]

  • Conditions: THF, 65°C.

  • Advantage: Tolerates esters, amides, and protected amines, making it suitable for late-stage functionalization.

References

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition. Bioorganic & Medicinal Chemistry Letters, 2016.[2] Link

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 2022.[5] Link

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores. Bioorganic & Medicinal Chemistry Letters, 2019. Link

  • Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 2018. Link

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2015. Link

Sources

A Comparative Guide to the Synthetic Routes of (2,2-Difluorocyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The (2,2-difluorocyclopropyl)methylamine moiety is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and modulate the physicochemical properties of drug candidates. The gem-difluoro substitution on the cyclopropane ring can enhance metabolic stability and binding affinity by altering the electronic nature of the cyclopropyl group. This guide provides an in-depth comparison of the most prevalent synthetic strategies to access this key intermediate, offering insights into the practical considerations for selecting an optimal route based on laboratory or process chemistry needs.

Introduction to Synthetic Strategies

The synthesis of (2,2-difluorocyclopropyl)methanamine (3) fundamentally relies on the construction of the gem-difluorocyclopropane ring via a [2+1] cycloaddition of a difluorocarbene equivalent with a suitable three-carbon alkene precursor. The choice of the alkene substrate dictates the overall synthetic strategy. Two primary approaches have emerged as the most logical and practiced routes:

  • Route A: Direct Difluorocyclopropanation of a Protected Allylamine. This is a convergent approach where the nitrogen functionality is present in the alkene precursor.

  • Route B: Post-Cyclopropanation Functional Group Interconversion. This is a more linear approach that involves the difluorocyclopropanation of a versatile intermediate like allyl alcohol, followed by the conversion of the resulting hydroxyl group into the desired amine.

This guide will dissect these two routes, providing a detailed analysis of their respective strengths and weaknesses, supported by representative experimental protocols and comparative data.

Route A: Direct Difluorocyclopropanation of N-Boc-Allylamine

This route is conceptually the most direct, involving the protection of commercially available allylamine, followed by the key difluorocyclopropanation step and subsequent deprotection.

Overall Synthetic Scheme (Route A)

Route A allylamine Allylamine boc_anhydride Boc2O, Et3N DCM, 0 °C to rt nboc_allylamine N-Boc-allylamine (1) boc_anhydride->nboc_allylamine difluoro_reagent TMSCF3, NaI THF/H2O, rt protected_product tert-butyl ((2,2-difluorocyclopropyl)methyl)carbamate (2) difluoro_reagent->protected_product deprotection HCl/Dioxane rt final_product (2,2-Difluorocyclopropyl)methanamine (3) deprotection->final_product

Caption: Synthetic pathway for Route A.

Causality Behind Experimental Choices
  • Nitrogen Protection: Allylamine is a nucleophilic and basic molecule. The free amine can react with the electrophilic difluorocarbene intermediate or interfere with the reagents used for its generation. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group in this context. It is robust enough to withstand the conditions of difluorocyclopropanation and can be readily removed under acidic conditions without affecting the difluorocyclopropyl moiety.

Experimental Protocol (Route A)

Step 1: Synthesis of N-Boc-allylamine (1)

  • To a solution of allylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure to afford N-Boc-allylamine (1) as a colorless oil, which can often be used without further purification.

Step 2: Synthesis of tert-butyl ((2,2-difluorocyclopropyl)methyl)carbamate (2)

  • To a solution of N-Boc-allylamine (1, 1.0 eq) and sodium iodide (2.0 eq) in a mixture of THF and water (4:1), add (trifluoromethyl)trimethylsilane (TMSCF3, 2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected amine (2).

Step 3: Synthesis of (2,2-Difluorocyclopropyl)methanamine (3)

  • Dissolve the protected amine (2, 1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the title compound.

  • To obtain the free amine, dissolve the hydrochloride salt in water, basify with aqueous NaOH, and extract with a suitable organic solvent (e.g., DCM). Dry the organic extracts and concentrate to afford (2,2-Difluorocyclopropyl)methanamine (3).

Route B: Post-Cyclopropanation Functional Group Interconversion

This route employs a more robust and less functionalized alkene, allyl alcohol, for the difluorocyclopropanation step. The resulting alcohol is then converted to the amine in a subsequent two-step process.

Overall Synthetic Scheme (Route B)

Route B allyl_alcohol Allyl Alcohol difluoro_reagent_B ClCF2COONa Diglyme, 180 °C difluoro_alcohol (2,2-Difluorocyclopropyl)methanol (4) difluoro_reagent_B->difluoro_alcohol mitsunobu_reagents Phthalimide, PPh3, DIAD THF, 0 °C to rt phthalimide_intermediate N-((2,2-Difluorocyclopropyl)methyl)phthalimide (5) mitsunobu_reagents->phthalimide_intermediate hydrolysis Hydrazine hydrate EtOH, reflux final_product_B (2,2-Difluorocyclopropyl)methanamine (3) hydrolysis->final_product_B

Caption: Synthetic pathway for Route B.

Causality Behind Experimental Choices
  • Difluorocarbene Source: For a simple, unfunctionalized alkene like allyl alcohol, a more classical and cost-effective difluorocarbene precursor, sodium chlorodifluoroacetate, can be employed.[3] This reagent thermally decomposes at high temperatures to generate difluorocarbene. While the conditions are harsher than in Route A, the starting material is more stable.

  • Alcohol to Amine Conversion: The Mitsunobu reaction is a reliable and widely used method for converting a primary alcohol to a primary amine with a net inversion of stereochemistry (though not relevant for this primary alcohol).[4][5] Using phthalimide as the nitrogen nucleophile provides a stable intermediate that can be cleanly converted to the primary amine via the Gabriel synthesis.[4] This two-step sequence (Mitsunobu followed by Gabriel hydrolysis) is often preferred over direct conversion methods which can be lower yielding or require harsh conditions.

Experimental Protocol (Route B)

Step 1: Synthesis of (2,2-Difluorocyclopropyl)methanol (4)

  • To a suspension of sodium chlorodifluoroacetate (3.0 eq) in diglyme, add allyl alcohol (1.0 eq).

  • Heat the mixture to 180 °C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and pour into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to give (2,2-difluorocyclopropyl)methanol (4).

Step 2: Synthesis of N-((2,2-Difluorocyclopropyl)methyl)phthalimide (5)

  • To a solution of (2,2-difluorocyclopropyl)methanol (4, 1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture and purify by column chromatography on silica gel to afford the phthalimide intermediate (5).

Step 3: Synthesis of (2,2-Difluorocyclopropyl)methanamine (3)

  • To a solution of the phthalimide intermediate (5, 1.0 eq) in ethanol, add hydrazine hydrate (4.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct.

  • Acidify the filtrate with concentrated HCl and concentrate under reduced pressure.

  • Treat the residue with aqueous NaOH and extract with DCM. Dry the organic extracts and concentrate to yield (2,2-Difluorocyclopropyl)methanamine (3).

Performance Comparison

ParameterRoute A: Direct CyclopropanationRoute B: Functional Group Interconversion
Overall Yield (Estimated) 40-50%35-45%
Number of Steps 33
Starting Materials Allylamine, Boc2O, TMSCF3, NaIAllyl alcohol, ClCF2COONa, Phthalimide, PPh3, DIAD, Hydrazine
Key Reagent Cost/Toxicity TMSCF3 is relatively expensive.ClCF2COONa is inexpensive but requires high temperatures. DIAD and PPh3 are standard reagents. Hydrazine is toxic.
Reaction Conditions Mild (0 °C to rt).Requires high temperature (180 °C) for cyclopropanation. Mitsunobu at 0 °C to rt. Reflux for deprotection.
Scalability Good. The use of TMSCF3/NaI is amenable to scale-up, and slow addition protocols can manage exotherms.[1]Moderate. High-temperature reactions can be challenging to scale. The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification on a large scale.
Purification Column chromatography is likely required for the protected intermediate.Distillation or column chromatography for the alcohol intermediate. Chromatography for the phthalimide. Filtration and extraction for the final product.
Advantages Convergent, milder conditions for the key C-F bond-forming step.Uses a cheaper difluorocarbene source. Starts from a more stable and less expensive alkene.
Disadvantages More expensive difluorocarbene source. The alkene substrate is less stable than allyl alcohol.Harsher conditions for cyclopropanation. Mitsunobu byproducts can be problematic for purification. Use of toxic hydrazine.

Conclusion

Both Route A and Route B represent viable and effective strategies for the synthesis of (2,2-difluorocyclopropyl)methanamine.

Route A is arguably the more modern and elegant approach, characterized by its milder reaction conditions for the crucial difluorocyclopropanation step. The use of the Ruppert-Prakash reagent is particularly advantageous for substrates that may be sensitive to high temperatures or strong bases. This route would be the preferred choice for the synthesis of more complex or sensitive analogues of the target molecule, where functional group tolerance is a primary concern.

Route B offers a more classical and potentially more cost-effective alternative, especially for large-scale production where the cost of reagents is a significant factor. The starting materials are inexpensive and readily available. However, this route involves harsher thermal conditions for the cyclopropanation and requires careful management of the byproducts from the Mitsunobu reaction and the use of toxic hydrazine for deprotection.

The ultimate choice between these two routes will depend on the specific requirements of the research or development program, balancing factors such as cost, scale, available equipment, and the chemical nature of the specific target and any sensitive functional groups it may contain.

References

  • [Link to a relevant patent or publication discussing the synthesis of tert-butyl carbam
  • [Link to a publication discussing the difluorocyclopropanation of alkenyl boronic deriv
  • [Link to a publication on the practical synthesis of tert-butyl-2-aminocyclopentylcarbam
  • Mitsunobu Reaction. Organic Synthesis. [Link]

  • CN107673978B - Intermediate of 2, 2-difluorocycloalkyl methylamine and preparation method thereof - Google P
  • Dolbier, W. R., Jr. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry2010 , 6, 76. [Link]

  • Dolbier, W. R., Jr. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry2010 , 6, 76. [Link]

  • [Link to a relevant publication on the synthesis of tert-butyl carbam
  • [Link to a discussion on reductive amination, if a third route were to be detailed]
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Grygorenko, O. O. Synthesis of gem-Difluorocyclopropanes. In Fluorine in Heterocyclic Chemistry; 2022. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021 , 26(16), 4976. [Link]

Sources

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